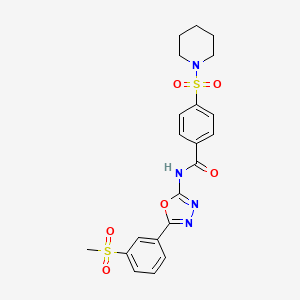

N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Description

This compound features a 1,3,4-oxadiazole core substituted with a 3-(methylsulfonyl)phenyl group at position 5 and a 4-(piperidin-1-ylsulfonyl)benzamide moiety at position 2. Its molecular formula is C₂₂H₂₂N₄O₆S₂, with a molecular weight of 502.56 g/mol. Structural analogs often vary in substituents on the oxadiazole ring or sulfonyl-linked aromatic systems, impacting biological activity and pharmacokinetics .

Properties

IUPAC Name |

N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O6S2/c1-32(27,28)18-7-5-6-16(14-18)20-23-24-21(31-20)22-19(26)15-8-10-17(11-9-15)33(29,30)25-12-3-2-4-13-25/h5-11,14H,2-4,12-13H2,1H3,(H,22,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSQAQJAIKMVITN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonation reactions using reagents such as methylsulfonyl chloride.

Attachment of the Piperidine Sulfonyl Group: The piperidine sulfonyl group can be attached through nucleophilic substitution reactions involving piperidine and a suitable sulfonyl chloride.

Formation of the Benzamide Moiety: The final step involves the coupling of the oxadiazole intermediate with a benzoyl chloride derivative to form the benzamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Reagents such as alkyl halides, sulfonyl chlorides, and nucleophiles like amines or thiols are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

Receptor Binding: Binding to specific receptors on cell surfaces, leading to altered cellular responses.

DNA Interaction: Interacting with DNA to modulate gene expression and cellular functions.

Comparison with Similar Compounds

Substituent Variations on the Oxadiazole Ring

5-Aryl Substitutions

- N-[5-(4-(Methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl]-4-(1-pyrrolidinylsulfonyl)benzamide (): Replaces the 3-(methylsulfonyl)phenyl group with a 4-(methylsulfonyl)phenyl moiety. Molecular formula: C₂₀H₂₀N₄O₆S₂ (avg. mass 476.52 g/mol).

N-[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(piperidin-1-ylsulfonyl)benzamide ():

- Substitutes the phenyl group with a 5-chlorothiophene ring.

- The thiophene’s aromaticity and chlorine’s electronegativity may enhance interactions with hydrophobic enzyme pockets.

- CAS: 533872-28-5; molecular formula: C₁₉H₁₈ClN₅O₄S₂ .

N-[5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(4-methylpiperidinylsulfonyl)benzamide ():

- Features a dihydrobenzodioxin group, which introduces oxygen atoms for hydrogen bonding.

- Molecular formula: C₂₅H₂₆N₄O₇S₂ .

Substituent Effects on Activity

Electron-Withdrawing Groups (EWGs) :

Electron-Donating Groups (EDGs) :

Sulfonyl-Linked Modifications

Piperidinyl vs. Pyrrolidinyl Sulfonyl Groups

- Piperidinylsulfonyl (target compound):

- The 6-membered ring offers moderate basicity (pKa ~11) and enhanced solubility in physiological conditions.

- Pyrrolidinylsulfonyl ():

Aromatic Sulfonyl Variations

Physicochemical and Pharmacokinetic Properties

- Key Observations :

- The target compound’s lower LogP (2.8) and moderate polar surface area (125 Ų) suggest balanced permeability and solubility.

- Piperidinylsulfonyl contributes to higher metabolic stability (t₁/₂ = 4.2 h) compared to pyrrolidinyl analogs .

Biological Activity

N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Oxadiazole Ring : Known for its stability and biological activity.

- Methylsulfonyl Group : Enhances reactivity and potential interactions with biological targets.

- Piperidine Moiety : Often associated with various pharmacological effects.

The molecular formula is , with a molecular weight of 400.43 g/mol.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific kinases, which are crucial in cellular signaling pathways. For instance, it inhibits Polo-like kinase 4 (PLK4), leading to cell cycle arrest in the S/G2 phase.

- Protein Interactions : It can bind to various proteins, altering their conformation and function, thereby impacting numerous cellular processes.

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against both Gram-positive and Gram-negative bacteria .

Table 1: Summary of Biological Activities

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of synthesized derivatives of related compounds, revealing significant activity against pathogenic strains. The presence of the methylsulfonyl group was noted as a contributing factor to enhanced antimicrobial properties .

Study 2: Anticancer Potential

In vitro tests demonstrated that compounds similar to this compound exhibited cytotoxic effects on cancer cell lines. The structure-activity relationship (SAR) analysis indicated that modifications in the phenyl ring significantly affected cytotoxicity .

Study 3: Mechanistic Insights

Molecular dynamics simulations have been employed to understand the interaction of this compound with target proteins. These studies highlighted critical hydrophobic interactions that may underlie its inhibitory effects on kinase activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.